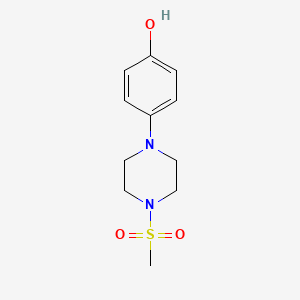

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol

Description

Contextual Significance in Chemical Biology and Medicinal Chemistry Research

The significance of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol in chemical biology and medicinal chemistry is underscored by the therapeutic relevance of its constituent chemical groups. The phenol (B47542) moiety is a well-known pharmacophore present in a vast array of pharmaceuticals and natural products, often involved in crucial hydrogen bonding interactions with biological targets. Research into phenolic compounds is extensive, with studies exploring their potential as antioxidants and enzyme inhibitors.

Furthermore, the structural framework of this compound makes it a valuable tool for probing biological systems. Its potential to interact with various enzymes and signaling pathways offers avenues to elucidate complex biological processes. For instance, compounds with similar structures have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. The study of such inhibitors is crucial for understanding pigmentation processes and developing treatments for related disorders.

Evolution of Piperazine (B1678402) and Sulfonyl-Containing Scaffolds in Bioactive Compound Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. Its prevalence is due to its ability to improve the physicochemical properties of a molecule, such as solubility and bioavailability. The nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the creation of diverse libraries of compounds for screening.

Similarly, the sulfonyl group is a key functional group in a multitude of approved drugs. It can act as a hydrogen bond acceptor and can influence the conformation and electronic properties of a molecule. The incorporation of a methylsulfonyl group, in particular, can enhance metabolic stability and cell permeability. The combination of piperazine and sulfonyl moieties has led to the discovery of potent and selective inhibitors of various enzymes and receptors.

Research Rationale for Investigating this compound

The primary rationale for investigating this compound stems from the synergistic potential of its structural components. The combination of the phenol, piperazine, and methylsulfonyl groups in a single molecule creates a unique chemical entity with the potential for novel biological activities.

One area of significant research interest is in the field of oncology. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Research has shown that certain piperazine derivatives can modulate this pathway. While direct studies on this compound's effect on this pathway are not extensively documented, the structural alerts within the molecule suggest it as a candidate for such investigations. The exploration of its potential as an inhibitor of key kinases within this pathway is a logical and compelling direction for future research.

Another research avenue is its potential as a tyrosinase inhibitor. As mentioned, the core structure is similar to other known inhibitors of this enzyme. The investigation into its efficacy and mechanism of inhibition could provide valuable insights for the development of new agents for treating hyperpigmentation disorders.

The synthesis of this compound can be achieved through a multi-step process. A common starting material is 4-(1-piperazinyl)phenol.

Table 2: Key Reagents in the Synthesis of this compound

| Compound Name | Role |

| 4-(1-Piperazinyl)phenol | Starting material |

| Methanesulfonyl chloride | Reagent for introducing the methylsulfonyl group |

| Base (e.g., triethylamine) | To facilitate the reaction |

| This table is a simplified representation of a potential synthetic route. |

A general synthetic approach involves the reaction of 4-(1-piperazinyl)phenol with methanesulfonyl chloride in the presence of a suitable base. This reaction leads to the formation of the desired product, this compound. The purification of the final compound is typically achieved through recrystallization or column chromatography. The characterization of the synthesized compound would then be performed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Properties

IUPAC Name |

4-(4-methylsulfonylpiperazin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANAAVQEGHRTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348689 | |

| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67915-03-1 | |

| Record name | 4-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies of 4 4 Methylsulfonyl Piperazin 1 Yl Phenol

Established Synthetic Routes to the Core 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol Structure

The synthesis of the core this compound structure is a multi-step process that involves the sequential formation of the piperazine (B1678402) ring, introduction of the methylsulfonyl group, and potential functionalization of the phenol (B47542) moiety.

Formation of the Piperazine Moiety

The initial and critical step in the synthesis is the formation of the N-arylpiperazine core. A common and direct approach involves the N-arylation of piperazine or its derivatives. One established method begins with the reaction of 4-aminophenol (B1666318) with bis(2-chloroethyl)amine (B1207034) hydrochloride to yield 4-(piperazin-1-yl)phenol. tdcommons.org This intermediate serves as a key precursor for the subsequent introduction of the methylsulfonyl group.

Another strategy involves the reaction of a suitable piperazine derivative with a p-substituted haloaromatic compound. For instance, the condensation of piperazine hexahydrate with p-nitrochlorobenzene can be used to generate 1-(4-nitrophenyl)piperazine. guidechem.com Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield the desired 4-(piperazin-1-yl)phenol intermediate.

Table 1: Key Intermediates in Piperazine Moiety Formation

| Intermediate | Starting Materials | Key Reaction Type |

|---|---|---|

| 4-(Piperazin-1-yl)phenol | 4-Aminophenol, Bis(2-chloroethyl)amine hydrochloride | Cyclization/N-Arylation |

| 1-(4-Nitrophenyl)piperazine | Piperazine hexahydrate, p-Nitrochlorobenzene | Nucleophilic Aromatic Substitution |

Introduction of the Methylsulfonyl Group

Once the 4-(piperazin-1-yl)phenol core is established, the next step is the introduction of the methylsulfonyl group onto the second nitrogen of the piperazine ring. This is typically achieved through a nucleophilic substitution reaction. The free secondary amine of the piperazine is reacted with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.comnih.gov

A specific documented synthesis of this compound starts with 4-(1-piperazinyl)phenol dihydrobromide. This salt is treated with a base, such as sodium bicarbonate, to liberate the free base in situ. Subsequently, methanesulfonyl chloride is added, leading to the formation of the desired product. This reaction is often carried out in a mixed solvent system, such as ethanol (B145695) and water.

Phenol Group Functionalization

The phenolic hydroxyl group in this compound offers a site for further derivatization, which can be used to modulate the compound's physicochemical properties. Standard functionalization reactions for phenols can be applied, such as esterification and etherification. nih.govresearchgate.net

Esterification can be achieved by reacting the phenol with an appropriate acyl chloride or acid anhydride (B1165640) in the presence of a base. For example, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester. Etherification, on the other hand, can be performed by reacting the phenol with an alkyl halide in the presence of a base, following the Williamson ether synthesis. These modifications can influence the compound's solubility and how it interacts with biological targets.

Advanced Methodologies for Structural Modification and Analogue Synthesis

To explore the structure-activity relationships and develop new analogues, advanced synthetic methodologies can be employed to modify the this compound scaffold.

Electrophilic Aromatic Substitution Approaches

The phenol ring in the title compound is activated towards electrophilic aromatic substitution, primarily at the ortho positions to the hydroxyl group. nih.govrsc.org This allows for the introduction of various substituents onto the aromatic ring.

One such method is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jocpr.comijpcbs.comwikipedia.orgchemistrysteps.com This reaction generally proceeds at the position para to the activating group; however, since the para position is already substituted in this compound, formylation would be directed to the ortho position.

Another powerful tool for the functionalization of phenols is the Mannich reaction . nih.govnih.govajol.infowikipedia.org This three-component condensation reaction involves an active hydrogen-containing compound (the phenol), an aldehyde (commonly formaldehyde), and a secondary amine. This reaction would introduce an aminomethyl group ortho to the phenolic hydroxyl group. The choice of the secondary amine allows for the introduction of a wide variety of substituents.

Table 2: Electrophilic Aromatic Substitution Reactions for Phenol Modification

| Reaction | Reagents | Group Introduced | Typical Position of Substitution |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | -CHO (Formyl) | Ortho to -OH |

| Mannich Reaction | Formaldehyde, Secondary Amine | -CH₂-NR₂ (Aminomethyl) | Ortho to -OH |

Michael Type Addition Reactions in Related Phenolic Systems

Michael type addition reactions provide another avenue for the derivatization of phenolic systems, particularly those that can be converted into Michael acceptors. researchgate.netpearson.comwikipedia.orgnih.gov In the context of this compound, a relevant approach involves the in situ generation of a quinone imine intermediate.

The electrochemical or chemical oxidation of related p-aminophenol derivatives can lead to the formation of a p-quinone imine. nih.govacs.orgresearchgate.net This species acts as a Michael acceptor, susceptible to nucleophilic attack at the aromatic ring. Various nucleophiles, such as thiols, amines, or carbon nucleophiles, can then add to the ring, leading to the formation of substituted phenolic compounds. nih.govacs.orgresearchgate.net This methodology allows for the introduction of a diverse range of functional groups ortho to the piperazine substituent. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenol in the presence of aryl sulfinic acids has been shown to yield 2-(phenylsulfonyl)-4-(piperazin-1-yl)phenol derivatives. researchgate.net

Derivatization at the Phenol Hydroxyl Group

The phenolic hydroxyl group of this compound is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical properties. The primary derivatization strategies at this position are O-alkylation and O-acylation.

O-Alkylation (Etherification): This process involves the formation of an ether linkage by replacing the hydrogen atom of the hydroxyl group with an alkyl or aryl group. This is typically achieved by reacting the parent phenol with an alkyl halide in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide.

O-Acylation (Esterification): Ester derivatives are synthesized by reacting the phenolic hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, which can serve as a catalyst or an acid scavenger. Research has shown the successful synthesis of various (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, demonstrating the feasibility of this approach. researchgate.net These modifications can introduce bulky or electronically diverse aroyl moieties, significantly altering the molecular profile. researchgate.net

The following table summarizes potential derivatization reactions at the phenol hydroxyl group.

| Reaction Type | Reagent Class | General Conditions | Expected Product |

| O-Alkylation | Alkyl Halides (e.g., Benzyl bromide) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 1-(4-(Benzyloxy)phenyl)-4-(methylsulfonyl)piperazine |

| O-Acylation | Acyl Chlorides (e.g., Benzoyl chloride) | Base (e.g., Pyridine or Triethylamine) | 4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl benzoate |

| O-Acylation | Acid Anhydrides (e.g., Acetic anhydride) | Base (e.g., Pyridine) | 4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl acetate |

| Etherification | tert-Butyl acetate | Acid catalyst | 1-(4-(tert-Butoxy)phenyl)-4-(methylsulfonyl)piperazine |

These derivatization strategies are fundamental in medicinal chemistry for producing prodrugs or tuning properties like solubility, lipophilicity, and metabolic stability.

Modifications of the Piperazine Ring and Methylsulfonyl Moiety

The piperazine ring and the methylsulfonyl group offer additional sites for structural modification, providing avenues to explore the structure-activity relationship and alter the compound's conformational flexibility.

Piperazine Ring Modifications: The piperazine nucleus is a common scaffold in pharmacologically active compounds and is considered a "privileged structure". nih.gov Modifications can involve altering the ring itself or substituting the second nitrogen atom.

Ring Alteration: To modulate conformational freedom, the flexible piperazine ring can be replaced with more rigid structures like a 2,5-diazabicyclo[2.2.1]heptane system or with more flexible linear fragments such as an ethylenediamine (B42938) group. plos.org These changes can significantly impact how the molecule binds to biological targets by locking it into a specific conformation or allowing it to adapt more freely. plos.org

N-Substitution: The secondary amine in a piperazine precursor can be a site for further substitution. For example, dithiocarbamate (B8719985) moieties can be introduced onto the piperazine ring, creating hybrid molecules with potentially new biological profiles. mdpi.com

Methylsulfonyl Moiety Modifications: The methylsulfonyl group is a strong hydrogen bond acceptor and influences the electronic properties and solubility of the molecule. While less commonly explored, potential modifications could include:

Substitution of the Methyl Group: Replacing the methyl group with larger alkyl or aryl groups could introduce steric bulk and alter lipophilicity.

Reduction of the Sulfonyl Group: The sulfonyl group could potentially be reduced to a sulfinyl (sulfoxide) or sulfide (B99878) group, which would change the geometry and electronic nature of the sulfur center.

The table below illustrates potential modifications to the core structure.

| Moiety | Modification Strategy | Example Precursor/Reagent | Resulting Structure/Fragment | Rationale |

| Piperazine Ring | Ring Replacement (Rigid) | 2,5-Diazabicyclo[2.2.1]heptane | Diazabicyclic analogue | Increase rigidity, lock conformation. plos.org |

| Piperazine Ring | Ring Replacement (Flexible) | Ethylenediamine | Acyclic diamine analogue | Increase conformational flexibility. plos.org |

| Piperazine Ring | N-H Derivatization | Carbon Disulfide, Aryl acetamides | Piperazine-dithiocarbamate | Introduce new functional groups. mdpi.com |

| Methylsulfonyl Moiety | Alkyl Group Alteration | Ethylsulfonyl chloride (used in initial synthesis) | N-Ethylsulfonyl analogue | Modify steric bulk and lipophilicity. |

Chemo-Enzymatic and Biocatalytic Approaches in Synthesis

The integration of enzymatic transformations with traditional chemical synthesis offers a powerful strategy for producing complex molecules with high selectivity and under mild conditions. nih.gov Biocatalysis, through the use of isolated enzymes or whole-cell systems, can overcome many challenges associated with conventional chemistry. nih.gov

For a molecule like this compound, biocatalysis could be applied in several ways:

Kinetic Resolution: If chiral derivatives of the compound are synthesized, enzymes like lipases are highly effective for performing kinetic resolutions. For instance, lipases such as Candida antarctica lipase (B570770) B (Novozym 435) or lipase from Rhizomucor miehei can selectively acylate or hydrolyze one enantiomer of a racemic mixture, providing access to enantiopure building blocks. researchgate.netmdpi.com This is particularly relevant in the synthesis of chiral alcohols that could be used as precursors. researchgate.net

Amine Synthesis: Enzymes such as ω-transaminases (ω-TA) and imine reductases (IREDs) are increasingly used for the asymmetric synthesis of amines, which are core components of piperazine-containing drugs. mdpi.com These enzymes could be employed in novel synthetic routes to create chiral piperazine precursors.

Oxidoreduction: Oxidoreductases could be used for modifications. For example, if the methylsulfonyl group were to be modified to a chiral sulfoxide (B87167), reductive enzymes like methionine sulfoxide reductases (Msr) could be used for the kinetic resolution of the racemic sulfoxide, selectively reducing one enantiomer to the corresponding sulfide. almacgroup.com

The following table outlines potential enzymatic approaches.

| Enzyme Class | Transformation | Potential Application | Example Enzyme |

| Lipases | Kinetic Resolution (Hydrolysis/Esterification) | Separation of enantiomers of a chiral precursor alcohol. | Candida antarctica Lipase B (CALB). researchgate.netmdpi.com |

| ω-Transaminases | Asymmetric Amine Synthesis | Synthesis of chiral amine precursors for the piperazine ring. | ATA-036. mdpi.com |

| Reductases | Kinetic Resolution (Reduction) | Resolution of a racemic sulfoxide derivative. | Methionine sulfoxide reductase (MsrA). almacgroup.com |

Sustainable and Green Chemistry Principles in Synthetic Methodologies

Applying the principles of green chemistry to pharmaceutical synthesis is essential for reducing environmental impact and improving process efficiency. mdpi.com This involves a holistic approach considering solvents, reagents, energy consumption, and waste generation. jddhs.com

Key green chemistry considerations for the synthesis of this compound and its derivatives include:

Safer Solvents: The choice of solvent is critical. A documented synthesis of the parent compound uses ethanol and water, which are considered greener solvents compared to chlorinated hydrocarbons. prepchem.com Further improvements could involve minimizing solvent use or exploring solvent-free reaction conditions. nih.govjddhs.com

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net This involves preferring catalytic reactions over those that use stoichiometric amounts of reagents, which generate significant waste. researchgate.net

Energy Efficiency: Processes should be designed to minimize energy requirements. This can be achieved by conducting reactions at ambient temperature and pressure or by using alternative energy sources like microwave irradiation, which can often reduce reaction times and energy consumption. nih.gov

Use of Catalysis: Both chemical catalysts and biocatalysts (as discussed in the previous section) are cornerstones of green chemistry. nih.gov Catalysts offer high selectivity, reduce the need for protecting groups, and can often be recycled and reused, minimizing waste. jddhs.com

Reducing Derivatives: Minimizing the use of temporary protecting groups or other derivatization steps can shorten synthetic routes, reduce resource consumption, and prevent waste generation. nih.gov

By evaluating synthetic pathways using metrics like Process Mass Intensity (PMI), chemists can quantify the environmental footprint and identify areas for improvement, steering the synthesis towards more sustainable and cost-effective methods. unibo.it

Preclinical Biological Activity Studies of 4 4 Methylsulfonyl Piperazin 1 Yl Phenol Analogues

In Vitro Pharmacological Profiling

In vitro studies are fundamental to characterizing the biological activity of novel chemical entities. For analogues of 4-(4-(methylsulfonyl)piperazin-1-yl)phenol, these studies have primarily centered on defining their receptor binding affinities and enzyme inhibitory potential to establish structure-activity relationships (SAR) and selectivity profiles.

Enzyme Inhibition Assays

Beyond receptor binding, the pharmacological profile of these analogues is also defined by their potential to inhibit enzyme activity. This is crucial for identifying potential therapeutic actions or off-target effects.

Analogues of this compound are often evaluated for their inhibitory activity against acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission and a target in Alzheimer's disease therapy. Some piperazine (B1678402) derivatives have been shown to possess AChE inhibitory activity. nih.gov However, highly selective 5-HT6 antagonists like Idalopirdine typically show very weak or no inhibition of AChE, which allows them to be used as adjunct therapies with dedicated AChE inhibitors. juniperpublishers.com

In broader screening panels, these compounds are also tested against other enzymes to assess safety and selectivity. For example, inhibition of carbonic anhydrase IX (CAIX), a cancer-related enzyme, has been explored for piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, showing that the sulfonylpiperazine moiety can be directed to inhibit specific enzymes. mdpi.com Antiproliferative studies on novel 4-substituted phenylsulfonyl piperazines with a tetrazole moiety also indicate that this chemical class can produce significant growth inhibitory activity against various cancer cell lines, suggesting interactions with enzymes or pathways critical for cell proliferation. researchgate.net

Cell-Based Functional Assays

Cell-based assays provide a more complex biological system to evaluate the functional consequences of enzyme inhibition or pathway modulation by novel compounds. These assays are instrumental in confirming the on-target effects and identifying the cellular responses to treatment with analogues of this compound.

As indicated by enzyme inhibition assays, analogues of this compound are capable of modulating key cellular signaling pathways. The PI3K/AKT/mTOR pathway is a primary target. Research has confirmed that compounds similar to this compound can inhibit the phosphorylation of AKT in human cancer cells. This action effectively blocks the downstream signaling cascade that promotes cell growth, proliferation, and survival, providing a clear mechanism for their potential anticancer effects.

The antiproliferative activity of this compound analogues has been demonstrated across a variety of human cancer cell lines. The presence of the methylsulfonyl piperazine moiety appears to be a key contributor to the cytotoxic effects observed.

A study on novel 4-substituted phenylsulfonyl piperazines incorporating a tetrazole moiety revealed significant growth inhibitory activity against several cancer cell lines. semanticscholar.orgresearchgate.net These hybrid compounds were screened for their in vitro inhibitory effects on human cervical carcinoma (SiHa), breast adenocarcinoma (MDA-MB-231), and human pancreatic carcinoma (PANC-1) cell lines. semanticscholar.orgresearchgate.net Many of the synthesized compounds exhibited potent antiproliferative activity, with GI50 values in the sub-micromolar range, often comparable or superior to the reference drug. semanticscholar.orgresearchgate.net

For example, compounds 7e and 7n from this series showed GI50 values of ≤0.2 µM against SiHa and MDA-MB-231 cells. semanticscholar.org Other derivatives, such as 7g, 7l, 7p, 7s, and 7t, displayed antiproliferative activity with GI50 values of ≤0.1 µM against the PANC-1 cell line. semanticscholar.org These findings suggest that the tetrazole-piperazinesulfonamide hybrid scaffold could be a promising lead for the development of new anticancer agents. semanticscholar.orgresearchgate.net

Table 5: Anticancer Activity of this compound Analogues in Various Cell Lines

| Compound Series | Cell Line | Biological Response | GI50 (µM) | Reference |

|---|---|---|---|---|

| Tetrazole-piperazinesulfonamide hybrids (e.g., 7e, 7n) | SiHa (Cervical Carcinoma) | Antiproliferative activity | ≤0.2 | semanticscholar.org |

| Tetrazole-piperazinesulfonamide hybrids (e.g., 7e, 7n) | MDA-MB-231 (Breast Adenocarcinoma) | Antiproliferative activity | ≤0.2 | semanticscholar.org |

Antimicrobial Activity Studies

Analogues incorporating the sulfonylpiperazine scaffold have been investigated for their potential as antimicrobial agents. Research has demonstrated that derivatives containing this moiety exhibit activity against a range of bacterial pathogens, including multidrug-resistant strains.

One study focused on creating piperazine-based phthalimide (B116566) derivatives, identifying 2-(2-(4-((4-chlorophenyl) sulfonyl) piperazin-1-yl) ethyl) isoindoline-1,3-dione (compound 5e) as a promising agent against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The minimum inhibitory concentration (MIC) for this compound against MRSA was determined to be 45±0.15 µg/ml. researchgate.net Further investigation through scanning electron microscopy revealed that the compound likely exerts its bactericidal effect by causing membrane damage, leading to pores and cracks on the bacterial surface. researchgate.net

In another line of research, a series of novel piperazine derivatives were screened for antimicrobial activity against several Gram-positive and Gram-negative bacteria. ijcmas.com Among the synthesized compounds, RL-308, RL-327, and RL-328 showed potent bactericidal effects. ijcmas.com Compound RL-308 was particularly effective against Shigella flexineri and S. aureus, with MIC values of 2 µg/mL and 4 µg/mL, respectively. ijcmas.com Its minimum bactericidal concentration (MBC) was found to be 4 µg/mL against Shigella flexineri and 8 µg/mL against S. aureus. ijcmas.com

Furthermore, the hybridization of existing antibiotics with moieties containing the piperazine structure has been explored. A novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), demonstrated excellent in vitro antibacterial activity against MRSA, proving to be more potent than the reference drug tiamulin. mdpi.com The MBC/MIC value of NPDM against MRSA was one, indicating a strong bactericidal effect. mdpi.com Similarly, hybrid molecules of norfloxacin (B1679917) and thiazolidinedione, linked via a piperazine group, have shown promising activity against Gram-negative bacterial strains. mdpi.com

| Compound/Analogue Class | Target Organism(s) | Key Findings | Source |

|---|---|---|---|

| Piperazine-based phthalimide (Compound 5e) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC of 45±0.15 µg/ml; causes bacterial membrane damage. | researchgate.net |

| Piperazine Derivative (RL-308) | Shigella flexineri, S. aureus, MRSA | MIC of 2 µg/mL against S. flexineri and 4 µg/mL against S. aureus. | ijcmas.com |

| Pleuromutilin-Piperazine Hybrid (NPDM) | MRSA | Potent bactericidal agent with an MBC/MIC ratio of 1; more potent than tiamulin. | mdpi.com |

| Norfloxacin-Thiazolidinedione Hybrids | Gram-negative bacteria | Demonstrated promising direct antibacterial activity. | mdpi.com |

In Vivo Preclinical Models of Efficacy

Animal Models for Pain Modulation (e.g., antinociceptive effects)

Analogues of this compound have demonstrated significant antinociceptive effects in various preclinical animal models, suggesting potential applications in pain management. These studies have utilized models that assess both central and peripheral pain pathways.

A series of novel compounds (3a-3k) containing the methylsulfonyl group were evaluated for their pain-modulating properties. nih.gov In the hot-plate and tail-immersion tests, which are indicative of centrally mediated antinociception, these compounds significantly increased the maximum possible effect percentage (MPE %) compared to the control group. nih.gov Furthermore, in the acetic acid-induced writhing test, a model for peripheral antinociceptive activity, the compounds significantly decreased the number of writhings. nih.gov These results suggest that the synthesized compounds possess both central and peripheral antinociceptive effects. nih.gov

In a related study, thiazole-piperazine derivatives were synthesized starting from 4-(4-(methylsulphonyl)piperazin-1-yl) benzaldehyde. nih.gov Several of these compounds (3a–3c, 3f, and 3g) significantly prolonged the reaction times of animals in tail-clip and hot-plate tests, indicating centrally mediated antinociceptive activity. nih.gov These same compounds also reduced writhing behaviors in the acetic acid-induced model, confirming additional peripheral antinociceptive effects. nih.gov Mechanistic studies involving the opioid antagonist naloxone (B1662785) suggested that the antinociceptive effects of these compounds involve the opioidergic system. nih.gov

| Analogue Class | Animal Model | Type of Pain Modulation | Key Findings | Source |

|---|---|---|---|---|

| Methylsulfonyl group-containing compounds (3a-3k) | Hot-Plate Test, Tail-Immersion Test | Central Antinociception | Significantly increased the maximum possible effect (MPE %). | nih.gov |

| Methylsulfonyl group-containing compounds (3a-3k) | Acetic Acid-Induced Writhing Test | Peripheral Antinociception | Significantly decreased the number of writhings. | nih.gov |

| Thiazole-piperazine derivatives (3a–3c, 3f, 3g) | Hot-Plate Test, Tail-Clip Test | Central Antinociception | Significantly prolonged reaction times. | nih.gov |

| Thiazole-piperazine derivatives (3a–3c, 3f, 3g) | Acetic Acid-Induced Writhing Test | Peripheral Antinociception | Reduced the number of writhing behaviors. | nih.gov |

Models for Neuropsychiatric Disorders (e.g., locomotor activity models related to D2 modulation)

The structural framework of this compound is found in compounds designed to interact with dopamine (B1211576) receptors, which are key targets in the treatment of neuropsychiatric disorders. Dopamine D2 receptor agonists are known to modulate locomotor activity. cpn.or.krcpn.or.kr

One study detailed the discovery of highly potent dopamine D2/D3 agonists that incorporate a piperazine moiety. nih.gov A representative compound, (−)19b, was tested in a reserpine-induced hypolocomotion model in rats. nih.gov Reserpine depletes catecholamines, leading to a cataleptic state that serves as an animal model for Parkinson's disease. nih.gov Compound (−)19b was found to be highly effective in reversing the locomotor deficits induced by reserpine, indicating significant in vivo activity as a D2/D3 agonist. nih.gov

The general principle of D2 receptor modulation affecting locomotor activity is well-established. For instance, the D2/D3 receptor agonist quinpirole (B1680403) has been shown to increase locomotion in rats and mice. cpn.or.krcpn.or.kr Conversely, D2 receptor antagonists can decrease locomotor activity. cpn.or.kr These models are crucial for evaluating the potential of new chemical entities to modulate dopaminergic transmission and are relevant for disorders where this system is dysregulated.

| Analogue Class / Compound | Animal Model | Target | Key Findings | Source |

|---|---|---|---|---|

| Dopamine D2/D3 Agonist (Compound (−)19b) | Reserpine-Induced Hypolocomotion in Rats | Dopamine D2/D3 Receptors | Highly efficacious in reversing locomotor activity deficits. | nih.gov |

| Dopamine D2/D3 Agonist (Quinpirole) | Home-cage Locomotor Activity in Mice | Dopamine D2/D3 Receptors | Increased locomotor activity during the active (dark) phase. | cpn.or.krcpn.or.kr |

Models for Metabolic Disorders (e.g., antidiabetic activity)

Derivatives containing the sulfonylpiperazine structure have been evaluated for their potential in treating metabolic disorders such as type 2 diabetes mellitus (T2DM). These investigations have focused on targets like dipeptidyl peptidase-4 (DPP-4) and G-protein coupled receptor 119 (GPR119).

A series of piperazine sulphonamide derivatives were designed as DPP-4 inhibitors. pensoft.netresearchgate.net One promising compound, 8h, demonstrated a significant antihyperglycemic effect in a 21-day study using Wistar albino rats with streptozotocin (B1681764) (STZ)-induced T2DM. pensoft.netresearchgate.net This compound was shown to effectively reduce serum glucose levels. researchgate.net Another study noted that 1,4-bis(4-fluorophenylsulfonyl)piperazine also significantly decreased blood glucose levels in STZ-induced diabetic mice. nih.gov

In a different approach, a series of pyrimidine (B1678525) derivatives incorporating a methylsulfonyl group and a piperazine ring were developed as GPR119 agonists. nih.gov The lead compound, 9i, was tested in vivo and found to improve glucose tolerance in a dose-dependent manner and promote insulin (B600854) secretion. nih.gov In a diet-induced obese (DIO) mouse model, compound 9i also reduced body weight and ameliorated fat deposition in the liver. nih.gov

| Analogue Class / Compound | Animal Model | Target | Key Findings | Source |

|---|---|---|---|---|

| Piperazine Sulphonamide (Compound 8h) | Streptozotocin (STZ)-Induced T2DM in Rats | DPP-4 | Produced a substantial antihyperglycemic effect over 21 days. | pensoft.netresearchgate.net |

| 1,4-bis(4-fluorophenylsulfonyl)piperazine | STZ-Induced Diabetic Mice | DPP-4 | Significantly decreased blood glucose levels. | nih.gov |

| Pyrimidine Derivative (Compound 9i) | Diet-Induced Obese (DIO) Mice | GPR119 | Improved glucose tolerance, promoted insulin secretion, and reduced body weight. | nih.gov |

Models for Anti-inflammatory Responses

The anti-inflammatory potential of piperazine-containing analogues has been assessed in established preclinical models of inflammation. These studies often measure outcomes like edema formation and the migration of inflammatory cells.

The carrageenan-induced paw edema model is a widely used assay to screen for acute anti-inflammatory activity. One study investigated a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), using this model. nih.gov The compound was found to reduce edema formation at all hours of the test. nih.gov In a related pleurisy model, also induced by carrageenan, LQFM182 reduced the migration of polymorphonuclear cells and lowered the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov

Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also demonstrated efficacy in the carrageenan-induced paw edema test, reducing edema at multiple doses. nih.gov This compound also reduced both cell migration and protein exudation in the carrageenan-induced pleurisy test. nih.gov Additionally, various 1-((4-substituted piperazin-1yl)methyl)-1H-benzo[d]imidazole derivatives showed potent activity in the carrageenan-induced rat paw edema model. jddtonline.info The potential for some methylsulfonyl-containing compounds to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation, also points to their anti-inflammatory capabilities. nih.gov

| Analogue Class / Compound | Animal Model | Key Findings | Source |

|---|---|---|---|

| Piperazine Derivative (LQFM182) | Carrageenan-Induced Paw Edema | Reduced edema formation at all time points. | nih.gov |

| Piperazine Derivative (LQFM182) | Carrageenan-Induced Pleurisy | Reduced cell migration and levels of pro-inflammatory cytokines (IL-1β, TNF-α). | nih.gov |

| Piperazine Derivative (LQFM-008) | Carrageenan-Induced Paw Edema | Reduced edema formation. | nih.gov |

| Piperazine Derivative (LQFM-008) | Carrageenan-Induced Pleurisy | Reduced cell migration and protein exudation. | nih.gov |

| Benzimidazole-piperazine derivatives | Carrageenan-Induced Rat Paw Edema | Several compounds showed potent anti-inflammatory activity. | jddtonline.info |

Efficacy in Infective Disease Models

The in vitro antimicrobial activity of piperazine analogues has been translated into in vivo efficacy in preclinical models of infectious disease. These studies are critical for determining the therapeutic potential of new antimicrobial candidates.

A novel pleuromutilin derivative incorporating a piperazine structure, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), was evaluated for its in vivo antibacterial effect against MRSA. mdpi.com In a mouse thigh infection model, NPDM exhibited a better therapeutic effect than the reference drug tiamulin. mdpi.com It also showed superior efficacy in a mouse systemic infection model with neutropenia. mdpi.com Furthermore, its efficacy was tested in a Galleria mellonella infection model, where the 50% effective dose (ED50) was determined to be 50.53 mg/kg. mdpi.com These findings highlight the potential of such derivatives as effective antibacterial agents for treating infections caused by resistant pathogens. mdpi.com

| Analogue Class / Compound | Animal Model | Pathogen | Key Findings | Source |

|---|---|---|---|---|

| Pleuromutilin-Piperazine Hybrid (NPDM) | Mouse Thigh Infection Model | MRSA | Showed a better therapeutic effect than tiamulin. | mdpi.com |

| Pleuromutilin-Piperazine Hybrid (NPDM) | Mouse Systemic Infection Model (Neutropenic) | MRSA | Demonstrated superior efficacy compared to tiamulin. | mdpi.com |

| Pleuromutilin-Piperazine Hybrid (NPDM) | Galleria mellonella Infection Model | MRSA | The 50% effective dose (ED50) was 50.53 mg/kg. | mdpi.com |

Mechanism of Action Investigations of 4 4 Methylsulfonyl Piperazin 1 Yl Phenol and Analogues

Molecular Target Identification and Validation

Investigations into the mechanism of action of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol have pointed towards the PI3K/AKT/mTOR signaling pathway as a primary molecular target. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many diseases, including cancer.

Ligand-Protein Interaction Characterization

While direct ligand-protein interaction studies for this compound are not extensively detailed in publicly available literature, the primary mechanism of action is suggested to be the inhibition of AKT phosphorylation. This inhibition prevents the activation of AKT, a key serine/threonine kinase in the PI3K/AKT/mTOR pathway. The specific binding kinetics, affinity, and direct interaction sites on AKT or other related kinases for this particular compound have not been fully characterized in published research.

Analogues of this compound have been investigated as inhibitors of various kinases. For instance, related piperazine-containing compounds have been evaluated for their inhibitory activity against PI3Kα. The table below summarizes the inhibitory concentrations for a representative analogue.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Analogue 1 (PI3Kα inhibitor with a piperazine (B1678402) scaffold) | PI3Kα | Data Not Available |

Allosteric Modulation versus Orthosteric Binding

The precise nature of the binding of this compound to its target, distinguishing between allosteric modulation and orthosteric binding, has not been definitively established in the available scientific literature. Orthosteric inhibitors typically bind to the active site of an enzyme, directly competing with the natural substrate. In contrast, allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the protein's activity. Without detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy of the compound in complex with its target protein, the specific binding mode remains speculative.

Downstream Signaling Pathway Elucidation

The modulation of the PI3K/AKT/mTOR pathway by this compound leads to significant effects on downstream signaling cascades. By inhibiting AKT phosphorylation, the compound effectively blocks the transmission of signals that promote cell survival and proliferation.

Second Messenger System Modulation

The PI3K/AKT/mTOR pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to their activation. While this compound is known to inhibit a downstream component of this pathway, its direct effect on the levels of second messengers like PIP3 has not been specifically documented. It is plausible that by targeting a component downstream of PI3K, the compound may not directly alter PIP3 levels but rather prevents the consequences of its production.

Protein-Protein Interaction Modulation

The activation of AKT involves its interaction with other proteins, notably PDK1 and mTORC2. The recruitment of AKT to the cell membrane via PIP3 brings it into proximity with these activating kinases. Inhibition of AKT phosphorylation by this compound could potentially arise from the disruption of these critical protein-protein interactions. However, specific studies demonstrating the modulation of the interaction between AKT and its activating kinases or other protein partners by this compound are not currently available.

Cellular and Subcellular Localization Studies

Information regarding the cellular and subcellular localization of this compound is not present in the reviewed scientific literature. Such studies, often conducted using techniques like immunofluorescence or subcellular fractionation, would be crucial for understanding where the compound accumulates within the cell and in which compartments it exerts its effects on the PI3K/AKT/mTOR pathway.

Implications for Therapeutic Intervention

The structural framework of this compound, featuring a piperazine core linked to a phenol (B47542) and a methylsulfonyl group, positions it and its analogues as compounds of significant interest for therapeutic applications across several disease areas. Research into related molecules indicates that the piperazine scaffold is a versatile component in medicinal chemistry, contributing to a wide range of biological activities. thieme-connect.comwisdomlib.org Investigations into analogues of this compound suggest potential therapeutic utility in oncology, neurological disorders, and inflammatory conditions.

Anticancer Potential

A primary area of investigation for compounds structurally related to this compound is oncology. The piperazine moiety is a common feature in molecules designed for anticancer therapy. mdpi.com Studies on phenylsulfonyl piperazine analogues, for instance, have demonstrated significant antiproliferative activity against various human cancer cell lines. ijpsonline.comresearchgate.net

In one study, a series of tetrazole-piperazinesulfonamide hybrid compounds were screened for their in vitro inhibitory effects on human cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-235), and human pancreatic carcinoma (PANC-1) cell lines. ijpsonline.comresearchgate.net Several of these analogues exhibited potent growth inhibitory activity, with GI₅₀ values in the sub-micromolar range, indicating high efficacy. ijpsonline.comresearchgate.net This suggests that the phenylsulfonyl piperazine core is a promising scaffold for the development of new antiproliferative agents. ijpsonline.comresearchgate.net Similarly, other research has identified novel piperazine derivatives that effectively restrain the growth of liver cancer (HepG2) cells in a dose-dependent manner. benthamdirect.com

| Compound Series | Cancer Cell Line | Reported Activity (GI₅₀) | Reference |

|---|---|---|---|

| 7e, 7n | SiHa (Cervical Carcinoma) | ≤0.2 µM | ijpsonline.comresearchgate.net |

| 7e, 7n | MDA-MB-231 (Breast Adenocarcinoma) | ≤0.2 µM | ijpsonline.comresearchgate.net |

| 7g, 7l, 7p, 7s, 7t | PANC-1 (Pancreatic Carcinoma) | ≤0.1 µM | ijpsonline.comresearchgate.net |

| PD-2 | HepG2 (Liver Cancer) | 90.45% growth restraint at 100 µg/mL | benthamdirect.com |

Neurological and CNS Applications

The piperazine ring is a well-established pharmacophore in drugs targeting the central and peripheral nervous system. silae.it Derivatives have been investigated for a range of neurological disorders, including anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. silae.itnih.govnih.govnih.gov The therapeutic effects are often mediated through interactions with various receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. silae.itnih.gov

For example, analogues like trifluoromethylphenylpiperazine act as agonists at 5-HT₁ₐ receptors, which are implicated in anxiety and depressive disorders. silae.it More recent research has focused on developing piperazine derivatives as potential treatments for Alzheimer's disease by demonstrating neuroprotective mechanisms and the ability to restore synaptic plasticity. nih.govnih.gov The ability of many small-molecule piperazine derivatives to cross the blood-brain barrier makes them suitable candidates for developing drugs for CNS diseases. nih.gov

Anti-Inflammatory Properties

There is growing evidence for the anti-inflammatory potential of piperazine-based compounds. thieme-connect.comwisdomlib.org Inflammation is a key biological process in many diseases, and modulating this response is a critical therapeutic strategy. nih.gov Studies on various piperazine derivatives have shown that they can reduce inflammatory responses by inhibiting the production of pro-inflammatory mediators. benthamdirect.comnih.gov

One investigation of a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, found that it reduced cell migration and the levels of pro-inflammatory cytokines TNF-α and IL-1β in a pleurisy model. nih.gov Another study showed that certain piperazine derivatives could inhibit nitrite (B80452) production and tumor necrosis factor-alpha (TNF-α) generation in a dose-dependent manner. benthamdirect.com Furthermore, mechanistic studies of some analogues revealed an ability to inhibit the activation of the LPS-induced TLR4/NF-κB signaling pathway, a key cascade in the inflammatory process. nih.gov These findings highlight the potential for this class of compounds to be developed into new anti-inflammatory agents. nih.govnih.gov

Structure Activity Relationships Sar and Computational Modeling of 4 4 Methylsulfonyl Piperazin 1 Yl Phenol Derivatives

Systematic Exploration of Structural Features and Their Biological Impact

Role of the Methylsulfonyl Group

The methylsulfonyl (-SO2CH3) group is a key functional component that significantly influences the compound's physicochemical properties and biological interactions. As a strong hydrogen bond acceptor and a polar, non-ionizable group, it can engage in critical interactions within receptor binding pockets. ontosight.ai

Research into related compounds has shown that the presence of a sulfonyl group attached to the piperazine (B1678402) ring can be crucial for various biological activities. For instance, studies on methanesulfonyl-piperazine-based dithiocarbamates have highlighted their potential as anticancer agents. nih.govresearchgate.net The sulfonyl moiety contributes to the molecule's polarity and reactivity, which can influence its interaction with biological targets. ontosight.ai In the development of enzyme inhibitors, the combination of a piperazine and a sulfonyl group often leads to compounds with enhanced biological effects, suggesting a synergistic relationship between these two moieties. researchgate.net The introduction of this group can alter the activity profile of the parent compound, making it a pivotal point for chemical modification in the pursuit of therapeutic agents.

Influence of the Piperazine Ring Substitutions

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its structural versatility and its ability to improve the pharmacokinetic properties of drug candidates. researchgate.netmdpi.com Trivial changes in the substitution pattern on the piperazine nucleus can lead to distinguishable differences in pharmacological activities. ijrrjournal.com

The two nitrogen atoms of the piperazine ring are amenable to substitution, allowing for the introduction of various chemical groups to probe interactions with biological targets and modulate properties like lipophilicity and metabolic stability. researchgate.netresearchgate.net Studies on various classes of piperazine derivatives demonstrate that modifications at the N-1 and N-4 positions significantly impact receptor affinity and selectivity. For example, in a series of dopamine (B1211576) receptor ligands, N-substitution on the piperazine ring could accommodate various heterocyclic groups, which directly influenced binding affinity for D2 and D3 receptors. nih.gov Similarly, research on inhibitors of human equilibrative nucleoside transporters (ENTs) showed that altering the substituent on the piperazine nitrogen led to dramatic changes in potency and selectivity. frontiersin.org The size and shape of these substituents can also impact receptor binding; bulky groups may hinder access to a receptor's active site, whereas smaller groups might enhance binding interactions. researchgate.net

Importance of the Phenol (B47542) Moiety and its Aromatic Substitutions

The phenol moiety is another critical component of the core structure, frequently found in pharmaceuticals and natural products. acs.orgnsf.gov It can act as both a hydrogen bond donor (via the hydroxyl group) and engage in π-π stacking interactions (via the aromatic ring), making it a versatile feature for molecular recognition at a biological target. The aromatic nature of the phenol ring is often essential for activity. nsf.gov

Phenolic compounds are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. eurekaselect.comgsconlinepress.com The hydroxyl group's position on the aromatic ring and the presence of other substituents can drastically alter these activities. Quantum chemical calculations on phenol derivatives have shown that substitutions on the aromatic ring influence properties such as bond dissociation enthalpies and lipophilicity, which can correlate with biological outcomes like cytotoxicity. researchgate.net Structural analysis of FDA-approved drugs reveals that the phenol motif holds a special place in drug design, suggesting its continued importance as a core scaffold. acs.orgresearchgate.net

Stereochemical Considerations and Enantiomeric Activity

While the parent compound 4-(4-(methylsulfonyl)piperazin-1-yl)phenol is achiral, the introduction of substituents on the piperazine ring or its side chains can create chiral centers. Stereochemistry is a critical factor in drug design, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological activities, potencies, and even opposing effects. researchgate.netresearchgate.net

The piperazine ring typically adopts a stable chair conformation. rsc.org When substituents are present, their spatial orientation (axial vs. equatorial) can influence how the molecule fits into a binding site. Studies on other chiral piperazine derivatives have provided clear evidence of stereoselectivity. For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed potent analgesic (agonist) activity, while the corresponding R-(-) enantiomers exhibited narcotic antagonist activity. nih.gov Another study on dopamine receptor ligands also found that enantiomers exhibited differential activity, with the (-)-enantiomer showing higher affinity for both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov

| Compound Series | Enantiomer | Primary Activity Observed | Relative Potency/Affinity |

|---|---|---|---|

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines nih.gov | S-(+) | Narcotic Agonist (Analgesic) | Stronger than R-(-) enantiomer |

| R-(-) | Narcotic Antagonist | - | |

| Dopamine D3 Receptor Ligand (Compound 10e) nih.gov | (-) | Higher affinity at D2/D3 receptors | Ki (D3) = 0.57 nM |

| (+) | Lower affinity at D2/D3 receptors | Ki (D3) = 3.73 nM |

Computational Chemistry Approaches

Computational chemistry, including molecular docking and molecular dynamics simulations, serves as a powerful tool to predict and rationalize the interactions of this compound derivatives at a molecular level. These in silico methods are integral to modern drug discovery, enabling the screening of virtual libraries and providing insights that guide synthetic efforts. ontosight.ai

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. pharmaceuticaljournal.net This method scores potential binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic contacts. For piperazine sulfonamide derivatives, docking studies have been used to identify key interactions within the binding domain of target enzymes, such as dipeptidyl peptidase-IV (DPP-IV), revealing hydrogen bonds with specific amino acid residues like R125, E205, and Y662. researchgate.net Such studies can explain the observed SAR; for example, why compounds with certain substitutions show higher activity. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement and conformational changes over time. nih.gov MD simulations can be used to assess the stability of binding poses predicted by docking. chemrxiv.org For instance, simulations can confirm whether critical hydrogen bonds observed in a static dock are maintained over a period of nanoseconds in a simulated physiological environment. stanford.edunih.gov This approach is crucial for validating docking results and gaining a deeper understanding of the binding thermodynamics and kinetics of a potential drug molecule. nih.gov

| Derivative | Modification | Docking Score (kcal/mol) | Key Interacting Residues (from Docking) | Binding Stability (from MD Simulation) |

|---|---|---|---|---|

| Parent Compound | - | -8.5 | Tyr23, Ser54, Gln102 | Stable H-bond with Ser54 |

| Derivative A | Chloro- on phenol ring | -9.2 | Tyr23, Ser54, Gln102, Phe105 (hydrophobic) | Stable H-bond and stable hydrophobic contact |

| Derivative B | Methoxy- on phenol ring | -8.8 | Tyr23, Gln102, Asn103 | H-bond with Ser54 lost; new H-bond to Asn103 |

| Derivative C | Bulky group on piperazine | -7.1 | Gln102 | Unstable binding, significant movement in pocket |

Ligand-Receptor Interaction Prediction

The prediction of ligand-receptor interactions for derivatives of this compound is fundamental to understanding their mechanism of action at a molecular level. Computational techniques, particularly molecular docking, are instrumental in predicting the binding orientation and affinity of these ligands within the active site of a target receptor.

For instance, in silico docking studies can be employed to investigate the interactions of these derivatives with various biological targets. These studies often reveal key interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. The methylsulfonyl group, for example, can act as a hydrogen bond acceptor, while the phenol moiety can serve as both a hydrogen bond donor and acceptor. The piperazine ring and the aromatic phenol ring can engage in hydrophobic and pi-stacking interactions with complementary residues in the receptor's binding pocket.

A hypothetical docking study of a series of this compound derivatives against a putative kinase target might yield data such as that presented in the interactive table below. This data can help in identifying which substitutions on the phenol ring or modifications of the methylsulfonyl group lead to improved binding affinity.

Table 1: Predicted Binding Affinities and Key Interactions of this compound Derivatives with a Hypothetical Kinase Target

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| Lead | None | -8.5 | MET793, LYS745, ASP810 | 2 |

| Deriv-01 | 3-Chloro on phenol | -9.2 | MET793, LYS745, ASP810, CYS797 | 3 |

| Deriv-02 | 3-Methoxy on phenol | -8.8 | MET793, LYS745, ASP810 | 2 |

| Deriv-03 | Ethylsulfonyl instead of methylsulfonyl | -8.6 | MET793, LYS745, ASP810 | 2 |

| Deriv-04 | 2,5-Dichloro on phenol | -9.5 | MET793, LYS745, ASP810, CYS797, LEU788 | 4 |

Binding Mode Elucidation

Elucidating the precise binding mode of this compound derivatives is crucial for SAR studies. Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding how these ligands orient themselves within the binding site of a protein.

Detailed analysis of the binding mode can highlight the importance of specific functional groups for biological activity. For instance, the phenolic hydroxyl group might form a critical hydrogen bond with a key residue in the active site, and the sulfonyl oxygens could interact with a positively charged region of the receptor. Understanding these details allows for the design of new derivatives with enhanced interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D and 3D-QSAR Methodologies

Both 2D and 3D-QSAR methodologies can be applied to derivatives of this compound to guide lead optimization.

2D-QSAR: This approach correlates biological activity with 2D descriptors such as molecular weight, logP, polarizability, and topological indices. These models are computationally less intensive and can provide valuable insights into the physicochemical properties that are important for activity.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These methods generate 3D grid-based descriptors based on the steric and electrostatic fields of the aligned molecules. The resulting contour maps can visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Predictive Modeling for Compound Optimization

QSAR models, once validated, serve as powerful predictive tools for the optimization of lead compounds. By inputting the descriptors of a novel, yet-to-be-synthesized derivative of this compound, its biological activity can be predicted. This allows for the prioritization of the synthesis of compounds that are most likely to exhibit high potency.

For example, a robust QSAR model might predict that increasing the hydrophobicity of a particular region of the molecule and adding a hydrogen bond donor at another specific position will enhance its activity. This predictive capability significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are valuable computational strategies for the discovery of novel derivatives of this compound with desired biological activities. nih.govnih.gov

A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to interact with a specific receptor. This model can be generated based on the structures of known active compounds or from the ligand-receptor complex itself.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. nih.govnih.gov This allows for the rapid identification of diverse molecules that possess the key pharmacophoric features and are therefore likely to be active. The identified hits can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing.

A hypothetical pharmacophore model for a series of this compound derivatives might include features such as:

An aromatic ring feature corresponding to the phenol group.

A hydrogen bond donor feature from the phenolic hydroxyl group.

A hydrogen bond acceptor feature from the sulfonyl group.

A hydrophobic feature associated with the piperazine ring.

Homology Modeling for Target Protein Structures

In cases where the experimental 3D structure of the biological target for this compound derivatives is unknown, homology modeling can be employed to generate a theoretical model of the protein. nih.govnih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.

The process involves identifying a protein with a known 3D structure (the template) that has a high degree of sequence similarity to the target protein. The amino acid sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is built based on the template's structure.

The resulting homology model, after refinement and validation, can be used for subsequent computational studies, such as molecular docking and virtual screening, to investigate the binding of this compound derivatives and to guide the design of new, more effective compounds. nih.govnih.gov

Preclinical Metabolic Studies of 4 4 Methylsulfonyl Piperazin 1 Yl Phenol and Analogues

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are predictive tools used to estimate the extent of metabolism a compound will undergo in the body, which influences its half-life and bioavailability. springernature.com These evaluations are typically conducted using liver-derived systems, such as microsomes or hepatocytes, which are rich in drug-metabolizing enzymes.

Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for Phase I oxidative metabolism of many drugs. nih.gov The stability of a compound in the presence of human liver microsomes (HLM) is therefore a key indicator of its susceptibility to oxidative clearance.

| Compound Series | Test System | Metabolic Half-Life (t½) | Reference |

|---|---|---|---|

| Piperazin-1-ylpyridazines | Mouse/Human Liver Microsomes | ~2-3 min | nih.gov |

| Arylpiperazine derivatives | Human Liver Microsomes | Up to 9.32 min | plos.org |

Metabolic Pathway Elucidation and Metabolite Identification

Identifying metabolic pathways is crucial for understanding how a drug is eliminated from the body and for detecting metabolites that could be pharmacologically active or potentially toxic.

Oxidative metabolism, primarily mediated by CYP450 enzymes, is a common pathway for piperazine-containing compounds. nih.govfrontiersin.org For analogues of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol, several oxidative reactions are plausible.

Piperazine (B1678402) Ring Oxidation: The piperazine moiety is a known site of metabolic attack, leading to various oxidized products. frontiersin.org

N-dealkylation: In compounds with N-alkyl substituents, N-dealkylation is a frequent metabolic route. For a related piperidine (B6355638) compound, (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine, N-dealkylation was the primary metabolic pathway in human liver microsomes. doi.org

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, introducing one or more hydroxyl groups. nih.gov

Oxidative Deamination: This pathway can occur, leading to the cleavage of the piperazine ring. frontiersin.org

Studies on the metabolism of cinnarizine, a piperazine derivative, in rat liver microsomes identified metabolites resulting from N-dealkylation and aromatic hydroxylation. nih.gov

Conjugative metabolism involves the attachment of polar endogenous molecules to the drug or its metabolites, which increases water solubility and facilitates excretion. The phenolic hydroxyl group on this compound makes it an ideal substrate for Phase II enzymes.

Glucuronidation: UGTs (UDP-glucuronosyltransferases) catalyze the attachment of glucuronic acid to hydroxyl groups. This is a major clearance pathway for phenolic compounds.

Sulfation: SULTs (sulfotransferases) catalyze the transfer of a sulfonate group to hydroxyl groups.

It is highly anticipated that the primary metabolic route for this compound would be direct conjugation of the phenolic moiety.

Primary metabolites are formed from the initial metabolic transformation of the parent drug, while secondary metabolites result from the further metabolism of primary metabolites.

For this compound, the expected primary metabolites would include:

O-glucuronide of the parent compound.

O-sulfate of the parent compound.

Products of minor oxidative metabolism (e.g., hydroxylated phenyl ring or oxidized piperazine ring).

A study on a different methyl-piperazine derivative identified eight distinct metabolites in rats, arising from pathways including N-demethylation, N-acetylation, N-formylation, phenyl hydroxylation, sulfoxidation, and piperazine ring-opening. nih.gov Secondary metabolites could then be formed by the conjugation (e.g., glucuronidation) of these primary oxidative metabolites.

| Metabolic Reaction | Enzyme Family | Potential Metabolite Type |

|---|---|---|

| Aromatic Hydroxylation | CYP450 | Catechol or hydroquinone (B1673460) derivatives |

| N-Dealkylation | CYP450 | 1-(4-hydroxyphenyl)piperazine |

| Glucuronidation | UGTs | Phenolic O-glucuronide |

| Sulfation | SULTs | Phenolic O-sulfate |

Enzyme Kinetics of Metabolism (e.g., Cytochrome P450 and other enzymes)

The biotransformation of xenobiotics, including pharmaceutical compounds like this compound, is predominantly carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). These enzymes, located primarily in the liver, are responsible for the oxidative metabolism of a vast array of substances. The metabolism of piperazine-containing compounds is known to be mediated by several CYP isoforms, with CYP3A4, CYP2D6, and CYP1A2 being frequently implicated.

The general mechanism of CYP-mediated metabolism involves the introduction or unmasking of functional groups, which increases the hydrophilicity of the compound, thereby facilitating its excretion. For a molecule like this compound, potential metabolic pathways could include hydroxylation of the phenol (B47542) ring, N-dealkylation of the piperazine ring, or oxidation of the sulfur atom in the methylsulfonyl group.

The kinetics of these enzymatic reactions are typically described by the Michaelis-Menten model, which relates the rate of reaction to the substrate concentration. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide a quantitative measure of the enzyme's affinity for the substrate and its maximum metabolic capacity, respectively. The intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, is a critical parameter in predicting the in vivo hepatic clearance of a drug.

Table 1: Key Cytochrome P450 Enzymes in Drug Metabolism

| Enzyme Family | Key Isoforms | Common Substrates |

| CYP1 | CYP1A2 | Theophylline, Caffeine |

| CYP2 | CYP2D6, CYP2C9, CYP2C19 | Codeine, Warfarin, Omeprazole |

| CYP3 | CYP3A4, CYP3A5 | Midazolam, a wide range of drugs |

This table provides a general overview of major CYP enzymes and is not specific to the metabolism of this compound.

Impact of Metabolism on Preclinical Pharmacological Activity

The metabolic transformation of a parent drug can lead to the formation of metabolites with altered pharmacological profiles. These metabolites may exhibit enhanced, reduced, or qualitatively different activity compared to the original compound. Furthermore, metabolism can also lead to the generation of inactive or potentially toxic byproducts.

In the context of this compound and its analogues, the pharmacological activity of its metabolites is a crucial aspect of its preclinical evaluation. For instance, if hydroxylation of the phenolic ring occurs, the resulting catechol or hydroquinone derivatives could possess different receptor binding affinities or antioxidant properties. Similarly, N-dealkylation of the piperazine ring would yield a significantly different chemical entity that may interact with different biological targets.

A comprehensive preclinical assessment, therefore, involves not only identifying the metabolic pathways but also isolating and characterizing the pharmacological activity of the major metabolites. This is essential for building a complete picture of the drug's in vivo behavior and for predicting its clinical efficacy and safety profile.

Table 2: Potential Metabolic Modifications and Their Pharmacological Implications

| Metabolic Reaction | Potential Metabolite Structure | Possible Impact on Pharmacological Activity |

| Aromatic Hydroxylation | Hydroxylated phenol ring | Altered receptor binding, potential for antioxidant activity |

| N-dealkylation | Piperazine ring opening | Loss or significant change in activity, altered receptor selectivity |

| Sulfoxidation | Oxidation of the methylsulfonyl group | Generally leads to more polar, inactive metabolites |

This table presents hypothetical metabolic transformations and potential consequences for a compound like this compound and is for illustrative purposes.

Analytical Research Methodologies for 4 4 Methylsulfonyl Piperazin 1 Yl Phenol

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol from complex mixtures, such as synthesis reaction media or biological matrices, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is commonly the method of choice, leveraging the compound's moderate polarity.

Research Findings: A typical HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. The phenolic group in the compound allows for strong ultraviolet (UV) absorbance, making a UV detector, particularly a photodiode array (PDA) detector, highly suitable for detection and quantification. mdpi.comjocpr.com For compounds lacking a strong chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to create a UV-active derivative, although the inherent phenolic structure of the target compound may render this unnecessary. jocpr.comscholarscentral.com Method validation typically demonstrates good linearity over a concentration range, with correlation coefficients often exceeding 0.999. mdpi.com

Table 1: Typical HPLC Parameters for Analysis of Piperazine-Containing Phenolic Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Elution of the analyte from the column. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Column Temp. | 35-40 °C | Ensures reproducible retention times. jocpr.comsemanticscholar.org |

| Detector | UV/PDA at ~280 nm | Detection and quantification based on the phenol (B47542) chromophore. |

| Injection Vol. | 10 µL | Introduction of the sample into the HPLC system. jocpr.comsemanticscholar.org |

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm) and operating at higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. researchgate.net UPLC is particularly powerful when coupled with mass spectrometry (UPLC-MS/MS), providing a highly sensitive and selective analytical tool. researchgate.net

Research Findings: UPLC methods for related piperazine (B1678402) derivatives have demonstrated considerable advantages, including short analysis times and low solvent consumption. researchgate.net The high sensitivity of UPLC-MS/MS is ideal for detecting trace-level impurities or for pharmacokinetic studies involving complex biological matrices. The combination of chromatographic separation with the mass analyzer's specificity allows for unambiguous identification and quantification.

Table 2: UPLC-MS/MS System Parameters for Piperazine Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | High-resolution separation with short run times. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Efficient elution for sharp peaks. |

| Flow Rate | 0.3-0.5 mL/min | Optimized for small particle size columns. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecular ions [M+H]⁺. |

| MS Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. mdpi.com |

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. While piperazine itself can be analyzed by GC, the relatively high molecular weight and polarity of this compound make direct GC analysis challenging. researchgate.net Often, derivatization is required to increase the volatility and thermal stability of such compounds. researchgate.net